

# Preclinical Profile of Fadraciclib (CYC065) in Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | TCL065    |           |  |  |  |
| Cat. No.:            | B15574044 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine inhibitor targeting cyclin-dependent kinase 2 (CDK2) and CDK9.[1][2] Preclinical studies have demonstrated its potent anti-leukemic activity across various leukemia subtypes, including Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Acute Lymphoblastic Leukemia (ALL).[3] Its mechanism of action involves the inhibition of transcriptional processes vital for the survival of cancer cells, leading to apoptosis.[4][5] Fadraciclib's ability to suppress key anti-apoptotic proteins like MCL1 and MYC provides a strong rationale for its clinical development, both as a single agent and in combination with other targeted therapies, such as the BCL2 inhibitor venetoclax.[3][4] This document provides a comprehensive overview of the preclinical data for fadraciclib in leukemia, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

### **Mechanism of Action**

Fadraciclib exerts its anti-cancer effects through the dual inhibition of CDK2 and CDK9.

 CDK9 Inhibition and Transcriptional Control: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II). This phosphorylation is essential for the elongation phase of transcription of many genes, particularly those with short-lived mRNA







transcripts, including key survival proteins and oncogenes. By inhibiting CDK9, fadraciclib reduces the phosphorylation of RNA Pol II, leading to a global decrease in transcription.[4][5] This results in the rapid depletion of critical anti-apoptotic proteins such as MCL1 and the oncoprotein MYC, which are overexpressed in many leukemias and are associated with poor prognosis and chemoresistance.[3][6] The loss of these survival signals triggers apoptosis in leukemia cells.[4][5]

• CDK2 Inhibition and Cell Cycle Progression: CDK2, in complex with cyclin E, plays a pivotal role in the G1 to S phase transition of the cell cycle. While the primary anti-leukemic effect of fadraciclib at therapeutic concentrations is attributed to CDK9 inhibition and subsequent apoptosis, the inhibition of CDK2 may contribute to its anti-proliferative effects.[7]

The dual inhibition of CDK9 and CDK2 provides a synergistic anti-tumor effect by concurrently promoting cell death and inhibiting proliferation.





Click to download full resolution via product page

Fadraciclib's Mechanism of Action in Leukemia Cells.



### In Vitro Preclinical Studies

Fadraciclib has demonstrated potent anti-leukemic activity across a range of leukemia cell lines and primary patient samples.

## **Enzymatic Activity**

The inhibitory activity of fadraciclib against CDK enzymes was determined through in vitro kinase assays.

| Kinase Target  | IC50 (nM) |
|----------------|-----------|
| CDK2/cyclin A  | 5         |
| CDK9/cyclin T1 | 26        |
| CDK5/p25       | 21        |
| CDK3/cyclin E1 | 29        |

Data sourced from Frame et al., 2020.

## Cell Viability and Apoptosis in Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) for cell viability was determined in various AML and CLL cell lines following treatment with fadraciclib.

| Cell Line | Leukemia Type            | IC50 (μM) at 72h                 |
|-----------|--------------------------|----------------------------------|
| MOLM-13   | AML                      | 0.25[8]                          |
| MV-4-11   | AML                      | 0.52[8]                          |
| OCI-AML3  | AML                      | 0.44[8]                          |
| HPRT1     | Richter Transformation   | 0.25 (for proliferation)[9]      |
| Raji      | Lymphoma (Myc amplified) | 0.5 - 0.7 (for proliferation)[9] |
| Ramos     | Lymphoma (Myc amplified) | 0.5 - 0.7 (for proliferation)[9] |
| SU-DHL-2  | Lymphoma (Myc amplified) | 0.5 - 0.7 (for proliferation)[9] |



Data compiled from multiple sources.[8][9]

Treatment with fadraciclib leads to a time- and concentration-dependent induction of apoptosis in leukemia cells.[6] This is evidenced by an increase in Annexin V-positive cells and caspase-3 activation.[8]

### **Synergistic Effects with Venetoclax**

Preclinical studies have consistently shown a synergistic effect when fadraciclib is combined with the BCL2 inhibitor, venetoclax.[3][4] Fadraciclib's inhibition of MCL1 complements venetoclax's targeting of BCL2, leading to a more profound induction of apoptosis, even in venetoclax-resistant models.[10] This combination is particularly effective in CLL cells with 17p deletion.[10]



Click to download full resolution via product page

Synergistic Apoptosis Induction by Fadraciclib and Venetoclax.

### In Vivo Preclinical Studies

Fadraciclib has demonstrated significant anti-tumor efficacy in mouse xenograft models of human leukemia.



| Xenograft<br>Model | Leukemia Type        | Treatment<br>Regimen                           | Tumor Growth<br>Inhibition | Key Findings                                                                   |
|--------------------|----------------------|------------------------------------------------|----------------------------|--------------------------------------------------------------------------------|
| EOL-1              | MLL-PTD AML          | 40 or 55 mg/kg,<br>oral, qd x 5 for 2<br>weeks | 95-97%                     | Fadraciclib was well-tolerated and showed potent anti-tumor activity.          |
| HL-60              | MYC amplified<br>AML | 70 mg/kg, oral,<br>qd x 5 for 2<br>weeks       | 90%                        | Delayed tumor<br>growth and<br>induced tumor<br>regression in<br>some animals. |

Data sourced from Frame et al., 2020.

# Experimental Protocols In Vitro Assays



Click to download full resolution via product page



#### Workflow for In Vitro Preclinical Evaluation of Fadraciclib.

- Cell Viability Assays: Leukemia cell lines or primary patient cells were seeded in 96-well plates and treated with increasing concentrations of fadraciclib for specified durations (e.g., 72 hours). Cell viability was assessed using assays such as Alamar Blue or CellTiter-Glo®, which measure metabolic activity. IC50 values were calculated using appropriate software (e.g., GraphPad Prism).[11]
- Western Blot Analysis: To confirm the mechanism of action, cells were treated with fadraciclib for various time points. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against target proteins such as phospho-RNA Pol II (Ser2), MCL1, MYC, and cleaved PARP.
   [6][12]
- Apoptosis Assays: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[8] This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells. Caspase-3 activation was also measured to confirm the induction of apoptosis.[8]
- Combination Studies: For synergy experiments, leukemia cells were treated with fadraciclib
  and venetoclax, both alone and in combination, across a range of concentrations.[3] Cell
  viability was assessed after 72 hours, and Combination Index (CI) values were calculated
  using the Chou-Talalay method to determine synergy.[3]

### In Vivo Xenograft Models

- Animal Models: Immunocompromised mice (e.g., nude mice) were subcutaneously injected with human leukemia cell lines (e.g., EOL-1, HL-60).
- Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Fadraciclib was administered orally at specified doses and schedules. The control group received a vehicle control.
- Efficacy Evaluation: Tumor volume and body weight were measured regularly. Tumor growth inhibition (TGI) was calculated at the end of the study.

### Conclusion



The preclinical data for fadraciclib in leukemia are robust and provide a strong foundation for its ongoing clinical investigation. Its mechanism of action, involving the targeted degradation of key survival proteins through the inhibition of CDK9-mediated transcription, is well-defined. The potent single-agent activity and the pronounced synergy with venetoclax highlight the therapeutic potential of fadraciclib in various leukemia subtypes, including those with poor prognostic features. Further clinical evaluation is warranted to establish the safety and efficacy of fadraciclib in patients with leukemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 4. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cyclin-dependent kinase inhibitor fadraciclib (CYC065) depletes anti-apoptotic protein and synergizes with venetoclax in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Preclinical Profile of Fadraciclib (CYC065) in Leukemia: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574044#preclinical-studies-of-fadraciclib-in-leukemia]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com